molecular formula C19H14Cl2F2N2OS B2750029 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole CAS No. 1226436-27-6

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2750029
CAS No.: 1226436-27-6
M. Wt: 427.29
InChI Key: LAAKVMHMNRIVIJ-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H14Cl2F2N2OS and its molecular weight is 427.29. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Studies on structurally related imidazole derivatives have explored their potential as antioxidants. For example, the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles show promising in vitro antioxidant properties by inhibiting lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase (EROD) activity, with certain compounds exhibiting significant inhibitory effects (Alp et al., 2015).

Antibacterial and Antimicrobial Activity

Several imidazole derivatives have been investigated for their antibacterial and antimicrobial activities. The synthesis of 2-(chromon-3-yl)imidazole derivatives and their evaluation as potential antimicrobial agents against various pathogenic bacterial and fungal strains is an example of such research (Sharma et al., 2017). Another study focuses on novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds, showing efficient antibacterial activity and antioxidant effects (Taflan et al., 2019).

Luminescence and Magnetism in Metal-Organic Frameworks (MOFs)

Research on the luminescence and magnetism of a MOF derived from an emissive terthiophene-based imidazole linker highlights the dual functional properties of ligand-based emission and metal-based magnetic behaviors, suggesting applications in materials science (Wang et al., 2021).

Synthesis and Crystal Structure

The microwave-assisted synthesis and crystal structure analysis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole provide insights into the synthesis techniques and structural characteristics of imidazole derivatives, which can be crucial for their applications in material science and pharmaceutical research (Saberi et al., 2009).

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F2N2OS/c1-2-9-27-19-24-11-17(12-3-8-15(20)16(21)10-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h2-8,10-11,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAKVMHMNRIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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